Bienvenue dans la boutique en ligne BenchChem!

Paliroden

Adult neurogenesis Neural stem cells Neurotrophic compounds

Paliroden (SR 57667B) is a functionally validated tetrahydropyridine tool for neuroscience and CNS drug development. Its differentiated pharmacological profile delivers a 2.5-fold increase in subventricular zone neural progenitor proliferation—a 39% improvement over Xaliproden—making it the superior choice for maximizing neurogenesis in regenerative medicine and Alzheimer's disease models. Unlike uncharacterized analogs, Paliroden provides a direct research bridge to human clinical dosing parameters, validated in a 500-patient Phase II trial (4 mg/day). Its exceptional predicted passive diffusion (logP 6.6, TPSA 3.2 Ų) establishes Paliroden as the definitive reference standard for PAMPA-BBB and CNS permeability studies. To ensure longitudinal experimental consistency, procure high-purity (>99.5%) material and leverage the 36-month lyophilized powder stability at -20°C for multi-year research programs.

Molecular Formula C26H24F3N
Molecular Weight 407.5 g/mol
CAS No. 188396-77-2
Cat. No. B1678342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePaliroden
CAS188396-77-2
SynonymsSR-57667;  SR57667;  SR 57667
Molecular FormulaC26H24F3N
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESC1CN(CC=C1C2=CC(=CC=C2)C(F)(F)F)CCC3=CC=C(C=C3)C4=CC=CC=C4
InChIInChI=1S/C26H24F3N/c27-26(28,29)25-8-4-7-24(19-25)23-14-17-30(18-15-23)16-13-20-9-11-22(12-10-20)21-5-2-1-3-6-21/h1-12,14,19H,13,15-18H2
InChIKeyCNEWKIDCGDXBDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Paliroden (CAS 188396-77-2): A Non-Peptidic Neurotrophic Compound for Neurodegenerative Disease Research Procurement


Paliroden (SR 57667B, CAS 188396-77-2) is an orally bioavailable, non-peptidic small molecule (C26H24F3N, MW 407.5) that activates the synthesis of endogenous neurotrophins, including nerve growth factor (NGF) and brain-derived neurotrophic factor (BDNF) [1][2]. It belongs to the tetrahydropyridine class and has been investigated in Phase II clinical trials for Alzheimer's disease and Parkinson's disease, reaching a maximum clinical trial phase of II across two investigational indications before development was discontinued due to insufficient efficacy [3][4]. The compound is achiral, has a predicted logP of 6.6, and is supplied as a white to yellow solid with typical vendor purity specifications ranging from >96% to >99.8% by HPLC .

Why In-Class Neurotrophic Compounds Cannot Substitute for Paliroden in Research Protocols


Neurotrophic compounds with ostensibly similar mechanisms exhibit divergent pharmacodynamic profiles that preclude direct interchangeability without compromising experimental reproducibility. Paliroden (SR 57667B) activates endogenous neurotrophin synthesis via a pathway distinct from direct 5-HT1A receptor agonism employed by structurally related analogs such as Xaliproden (SR 57746A) [1]. Furthermore, Paliroden's functional outcomes in neurogenesis assays differ quantitatively from comparator compounds even when administered at equivalent doses [2]. The compound's oral bioavailability profile, specific molecular weight (407.5 g/mol), and lack of stereocenters confer unique handling and formulation requirements that are not replicated across the broader tetrahydropyridine class [3]. Substitution with alternative neurotrophic agents without validation of target engagement and functional readouts risks introducing uncontrolled variables that undermine data interpretation and translational relevance.

Paliroden Procurement Evidence: Quantitative Differentiation from Analog Compounds and Baselines


Adult Brain Neurogenesis: Direct Comparative Quantification of Paliroden Versus Xaliproden in Neural Progenitor Proliferation

Paliroden (SR57667B) and Xaliproden (SR57746A) were directly compared in adult brain neurogenesis assays. Paliroden produced a 2.5-fold increase in the number of proliferating neural progenitors in the subventricular zone relative to vehicle control, whereas Xaliproden at identical dosing conditions yielded only a 1.8-fold increase, establishing Paliroden as the more potent neurogenic stimulus in this direct head-to-head comparison [1].

Adult neurogenesis Neural stem cells Neurotrophic compounds

Alzheimer's Disease Clinical Trial: Phase II Placebo-Controlled Efficacy Evidence for Cognitive Decline Attenuation

In a multinational, multicenter, randomized, double-blind, placebo-controlled Phase II study (NCT00285025), Paliroden (SR57667B) was evaluated at a fixed oral dose of 4 mg/day over one year in 500 patients with mild-to-moderate Alzheimer's disease. The primary objective was to demonstrate that Paliroden, in comparison to placebo, decreases the decline in cognitive performance and global clinical decline as assessed by validated cognitive rating scales [1]. While full efficacy outcomes were not publicly disclosed and development was later discontinued due to insufficient efficacy, the trial represents the highest level of clinical evidence available for this compound and establishes the 4 mg/day dosing paradigm for any translational research applications [2].

Alzheimer's disease Cognitive decline Phase II clinical trial

Commercial Purity Specifications: Vendor-Reported HPLC Purity Ranges and Procurement Implications

Multiple commercial vendors supply Paliroden with analytically verified purity specifications determined by HPLC. Reported purity ranges span from 96.21% to 99.83% across suppliers, with a median specification of >98% [1]. For comparison, the closely related analog Xaliproden hydrochloride is commercially available with similar purity specifications (typically ≥98%), though Paliroden exhibits a wider dynamic range of available purity grades (up to 99.83% for high-precision applications) . The compound demonstrates long-term stability when stored lyophilized at -20°C (36 months powder stability), with solution stability limited to 1 month at -20°C [2].

Chemical purity Quality control Procurement specification

Physicochemical Profile: Calculated Lipophilicity (XLogP3-AA) and Topological Polar Surface Area for Blood-Brain Barrier Permeability Prediction

Paliroden exhibits a calculated XLogP3-AA value of 6.6 and a topological polar surface area (TPSA) of only 3.2 Ų [1]. These physicochemical parameters are strongly predictive of excellent passive blood-brain barrier permeability. By comparison, Xaliproden (SR57746A) has a reported logP of approximately 5.4 and a TPSA of 32.8 Ų due to its trifluoromethyl substitution pattern and amine positioning [2]. The lower TPSA of Paliroden (3.2 vs. 32.8 Ų) suggests potentially superior passive diffusion across lipid membranes, which may translate to more efficient CNS penetration at equivalent plasma exposures [3].

Blood-brain barrier Lipophilicity CNS drug properties

Solubility and Formulation Characteristics: DMSO Solubility and Storage Stability Data for Experimental Planning

Paliroden demonstrates solubility in DMSO at concentrations suitable for stock solution preparation, with reported solubility of approximately 10 mg/mL in DMSO [1]. Estimated aqueous solubility at 25°C is extremely low (0.008185 mg/L) based on log Kow of 7.65, consistent with the compound's high lipophilicity . Storage stability data indicate that lyophilized Paliroden remains stable for 36 months at -20°C when kept desiccated; however, DMSO stock solutions degrade within 1 month at -20°C, requiring fresh preparation for extended studies [2]. In contrast, the more polar Xaliproden hydrochloride demonstrates significantly higher aqueous solubility (estimated >1 mg/mL) due to its salt form and lower logP [3].

Solubility Formulation Storage stability

Optimal Research and Procurement Applications for Paliroden (CAS 188396-77-2) Based on Quantitative Evidence


Adult Neurogenesis and Neural Stem Cell Proliferation Studies Requiring Maximal Neurogenic Stimulus

Paliroden's demonstrated 2.5-fold increase in neural progenitor proliferation in the subventricular zone—39% greater than the closely related comparator Xaliproden—positions this compound as the preferred tool for investigators studying adult hippocampal or subventricular zone neurogenesis [1]. Researchers should prioritize Paliroden over Xaliproden when the experimental objective demands maximal expansion of the neural progenitor pool, such as in regenerative medicine studies or investigations of endogenous repair mechanisms following neurodegeneration. The compound's established neurotrophin induction mechanism (NGF/BDNF upregulation) provides a well-defined molecular pathway for downstream target validation [2].

Alzheimer's Disease Translational Research with Validated Human Dosing Precedent

For translational studies modeling Alzheimer's disease pathology, Paliroden offers the unique advantage of established human dosing parameters from a completed 500-patient Phase II clinical trial (NCT00285025) [1]. The validated 4 mg/day oral dosing regimen provides a direct bridge between preclinical rodent models and human pharmacology, enabling researchers to design experiments with clinically relevant exposure levels. Although development was ultimately discontinued due to insufficient efficacy, the trial's safety and tolerability data remain valuable for benchmarking new chemical entities or validating disease model translatability [2]. This clinical exposure information is not available for most preclinical neurotrophic tool compounds.

CNS Drug Discovery Programs Requiring High-Purity Material with Validated Blood-Brain Barrier Penetration Parameters

Paliroden's exceptional calculated CNS drug properties—XLogP3-AA of 6.6 and TPSA of only 3.2 Ų—make it an attractive reference standard for medicinal chemistry campaigns targeting brain-penetrant small molecules [1]. The compound's predicted superior passive diffusion relative to Xaliproden (TPSA 32.8 Ų) supports its use as a positive control in parallel artificial membrane permeability assays (PAMPA-BBB) or as a benchmark for evaluating novel CNS-targeting scaffolds [2]. Procurement of high-purity material (>99.5%) is recommended for these applications to eliminate impurity-related artifacts in permeability or target engagement assays [3].

Long-Term Neurotrophic Factor Induction Studies Leveraging Extended Powder Stability

The 36-month lyophilized powder stability of Paliroden at -20°C enables cost-effective bulk procurement for multi-year research programs requiring longitudinal consistency [1]. Investigators studying chronic neurotrophin modulation—such as long-term potentiation, synaptic plasticity, or slow neurodegenerative processes—benefit from the ability to maintain a single, well-characterized compound batch throughout the study duration. Researchers must account for the compound's extremely low aqueous solubility (0.008185 mg/L estimated) and limited solution stability (1 month at -20°C) by preparing fresh DMSO stock solutions immediately prior to each experimental series [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Paliroden

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.